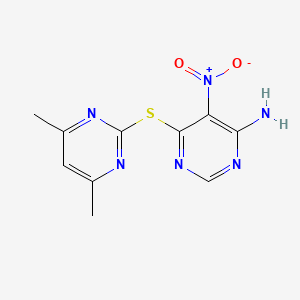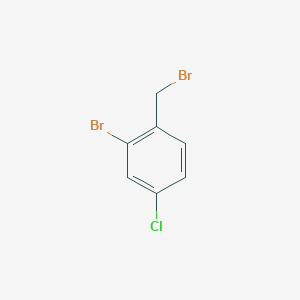
2-溴-1-(溴甲基)-4-氯苯
货号 B2796846
CAS 编号:
33924-45-7
分子量: 284.38
InChI 键: KZIGUGMFQVNQFJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
概述
描述
Chemical compounds with multiple halogens and a benzene ring, like the one you mentioned, are often used in organic synthesis . They can act as intermediates in the creation of more complex molecules .
Synthesis Analysis
The synthesis of such compounds typically involves halogenation reactions, where a hydrogen atom in the benzene ring is replaced by a halogen via electrophilic aromatic substitution .Molecular Structure Analysis
The molecule likely has a benzene ring as the base, with bromine and chloro substituents attached to the carbon atoms . The exact positions of these substituents can greatly affect the properties and reactivity of the molecule .Chemical Reactions Analysis
The compound may undergo various reactions typical of halobenzenes, such as further halogenation, nucleophilic substitution, or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on the exact structure and the positions of the halogen atoms . It would likely be a solid at room temperature .科学研究应用
合成和结构表征
- 2-溴-1-(溴甲基)-4-氯苯已被用于合成新型非肽 CCR5 拮抗剂,有助于生物活性化合物开发。此过程涉及多个阶段,包括消除、还原和溴化反应 (程德举,2015)。
有机合成进展
- 该化合物对于开发某些四氢-2H-吡喃衍生物的便捷合成方法至关重要。这展示了其在促进复杂有机合成过程和避免不希望的异构体形成方面的作用 (刘永海等,2008)。
离解电子附着的研究
- 在物理化学中,2-溴-1-(溴甲基)-4-氯苯因其离解电子附着 (DEA) 特性而受到研究。这项研究有助于理解电子撞击下的分子行为,特别是在碎片阴离子形成方面 (M. Mahmoodi-Darian 等,2010)。
X 射线晶体学中的应用
- 该化合物在溶剂化合物的形成中起作用,如晶体学研究中所观察到的。对其溶剂化合物的研究提供了对不同环境中晶体结构和分子构象的见解,这对于材料科学有益 (P. Szlachcic 等,2007)。
红外和拉曼光谱
- 2-溴-1-(溴甲基)-4-氯苯已成为光谱研究的对象,包括红外和拉曼光谱。这些研究提供了分子振动和结构的重要信息,这在分析化学领域至关重要 (V. Udayakumar 等,2011)。
催化应用
- 该化合物用于芳烃催化溴化的研究,展示了其促进化学反应和提高选择性的潜力,这在催化领域具有重要意义 (Avninder Singh 等,1999)。
计算化学研究
- 2-溴-1-(溴甲基)-4-氯苯一直是计算化学的研究对象,提供了对电子性质、分子几何和反应性的见解,这在理论化学和材料科学中是基础性的 (P. Vennila 等,2018)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-bromo-1-(bromomethyl)-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2Cl/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIGUGMFQVNQFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(bromomethyl)-4-chlorobenzene | |
CAS RN |
33924-45-7 | |
| Record name | 2-bromo-1-(bromomethyl)-4-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Name
Synthesis routes and methods II
Procedure details


In a 500 ml three-necked round-bottom flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, magnetic stirring bar and containing 164 g (0.80 mol) of 2-bromo-4-chlorotoluene, 41.3 ml (128 g, 0.80 mmol) of bromine was added dropwise under exposure to a 500 W lamp for 3 hours at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).


Synthesis routes and methods III
Procedure details


To a 500 ml 3-necked pyrex round bottomed flask equipped with a magnetic stirring bar, reflux condenser and argon inlet was added 2-bromo-4-chlorotoluene (10.00 g, 48.67 mmol), N-bromosuccinimide (18.66 g, 48.67 mmol) and dry, degassed carbon tetrachloride (200 ml). The stirred mixture was heated at reflux while being irradiated at a distance 10 cm by a 150 watt Hanovia low pressure mercury Lamp for 4 hours. The cooled reaction mixture was diluted with carbon tetrachloride and washed with water (2×200 ml) and brine (400 ml). Drying (MgSO4), filtration, and removal of the solvent in vacuo left compound (2a) as a colorless oil. HPLC analysis indicates the material to be approximately 80% of the monobromo and 20% of the dibromo material. 'H NMR (CDCl3) δ4.55 (s, 2H), 7.00-7.65 (m, 3H).



Synthesis routes and methods IV
Procedure details


In a three-necked round-bottom 500 ml flask equipped with a reflux condenser, thermometer, dropping funnel with pressure-equalizing, and magnetic stirring bar, 41.3 ml (128 g, 0.80 mmol) of bromine were added dropwise to 164 g (0.80 mol) of 2-bromo-4-chlorotoluene under exposure to 500 W lamp for 3 h at 190° C. The resulting mixture was cooled to room temperature. Fractional distillation gave a colorless liquid, b.p. 111-115° C./7 mm Hg. Yield 182 g (80%).


体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

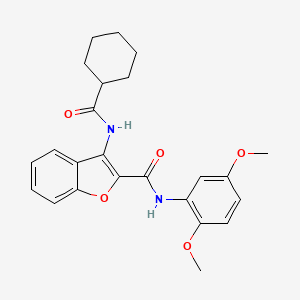

![N-(3-acetylphenyl)-2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2796765.png)
![3-Pentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2796766.png)
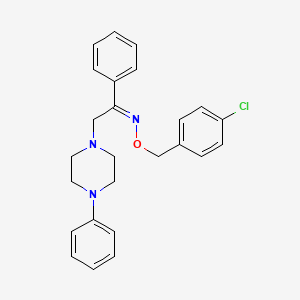
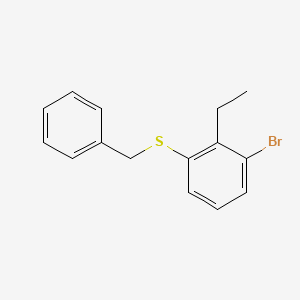
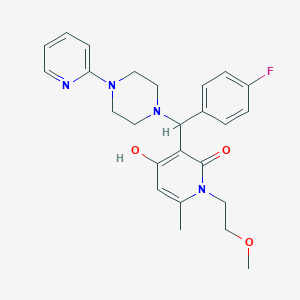
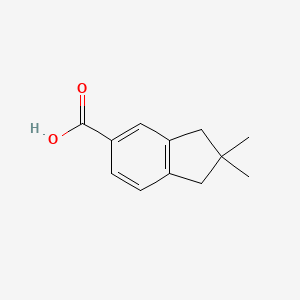

![N-[(3-methoxyphenyl)methyl]-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2796781.png)
![6,8-Dichloro-2-[(4-methoxyphenyl)methyl]-3,4-dihydro-2,7-naphthyridin-1-one](/img/structure/B2796782.png)
![methyl 6-amino-4-[3-(2-amino-2-oxoethoxy)phenyl]-5-cyano-2-(2-methoxy-2-oxoethyl)-4H-pyran-3-carboxylate](/img/structure/B2796783.png)
